
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide” is likely a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a fluorophenyl group (a phenyl group with a fluorine atom), and a dimethoxybenzamide group (a benzamide group with two methoxy groups). These groups are common in many pharmaceuticals and could potentially give the compound interesting biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring, the introduction of the fluorophenyl group, and the attachment of the dimethoxybenzamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene ring, fluorophenyl group, and dimethoxybenzamide group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of the chromene ring, fluorophenyl group, and dimethoxybenzamide group could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Microwave-Induced Synthesis of Fluorobenzamides
A study by Desai et al. (2013) highlights the synthesis of fluorobenzamide derivatives via microwave-induced methods, showing that the presence of a fluorine atom enhances antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Practical and Scalable Synthetic Route
Yoshida et al. (2014) describe an efficient synthesis route for a related compound, emphasizing the importance of avoiding unstable intermediates and improving overall yield through innovative synthetic steps (Yoshida et al., 2014).
Structural Analysis via X-Ray Diffraction
Bruno et al. (2010) performed a structural analysis of a similar fluorobenzamide derivative, providing insights into the molecular arrangement and potential interactions that could influence biological activity (Bruno et al., 2010).
Analysis of Through-Space Couplings
Rae et al. (1993) investigated the spin-spin couplings in 2-fluorobenzamide, highlighting the role of intramolecular hydrogen bonds in mediating these interactions, which could be relevant for understanding the electronic properties of similar compounds (Rae et al., 1993).
PET Imaging with Fluorobenzamide Analogues
Tu et al. (2007) explored fluorine-18-labeled benzamide analogues for PET imaging of tumors, demonstrating the utility of fluorobenzamides in medical diagnostics and potentially guiding the development of similar compounds for imaging applications (Tu et al., 2007).
作用機序
Target of action
Many compounds with a chromen-6-yl structure are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of action
Based on the activities of similar compounds, it could potentially have anti-inflammatory, anticancer, or neuroprotective effects .
Safety and Hazards
特性
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-21-9-7-14(11-23(21)30-2)24(28)26-15-8-10-20-17(12-15)19(27)13-22(31-20)16-5-3-4-6-18(16)25/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOZHMCVHODZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

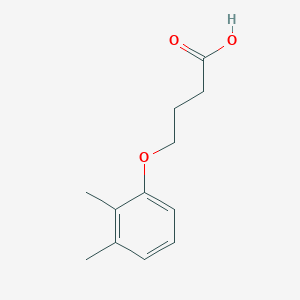
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2934303.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)
![1-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2934306.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)

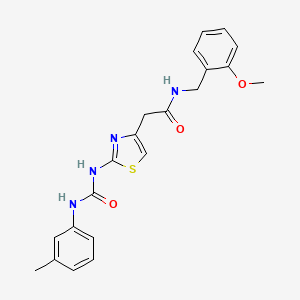
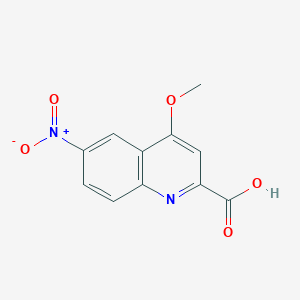
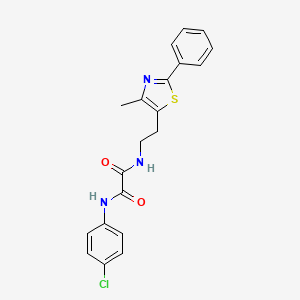

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2934317.png)
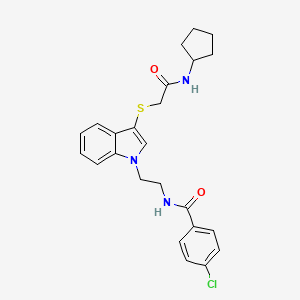
![2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2934323.png)